3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
Description
Properties
IUPAC Name |
3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-33-21-11-12-22(23(16-21)34-2)29-24(31)17-35-26-27-13-14-30(26)20-10-6-7-18(15-20)25(32)28-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXQEYDQTDPHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the introduction of the sulfanyl group, and the coupling of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of compounds containing imidazole and sulfanyl groups exhibit notable antimicrobial properties. For instance, studies have synthesized and evaluated various derivatives for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the imidazole moiety has been linked to enhanced antimicrobial activity due to its ability to interact with biological membranes and enzymes .
Anticancer Activity
The anticancer potential of this compound class has been investigated through various assays. Compounds similar to 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide have been tested against different cancer cell lines, including colorectal carcinoma (HCT116). Results indicate that certain derivatives possess significant cytotoxic effects, with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Evaluation
In one study, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The results demonstrated that certain derivatives showed promising activity, indicating the potential utility of similar compounds in treating infectious diseases .
Anticancer Screening
Another investigation focused on the anticancer activity of imidazole derivatives against human cancer cell lines. The study highlighted that compounds with structural similarities to this compound exhibited significant cytotoxicity, suggesting their potential as lead compounds in cancer therapy .
Biological Activity
3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework, including an imidazole ring and a sulfanyl group, which may contribute to its interactions with biological macromolecules.
Chemical Structure
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 689766-90-3 |
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The imidazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which may facilitate binding to biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluating N-phenylbenzamide derivatives demonstrated that certain modifications could enhance their efficacy against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been noted in several studies, suggesting potential as an anticancer agent .
Antiviral Activity
In related research, derivatives of benzamides have shown antiviral properties against enterovirus strains. For example, compounds with similar structural features demonstrated low micromolar activity against enterovirus 71 (EV71), indicating that modifications at specific positions on the benzamide scaffold could lead to enhanced antiviral efficacy .
Enzyme Inhibition
The compound's structural components suggest potential as an inhibitor of specific enzymes involved in disease pathways. Studies on benzamide derivatives have highlighted their ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Case Study 1: Anticancer Activity
A series of experiments were conducted using various derivatives of benzamides, including those structurally related to our compound. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For instance, one derivative exhibited an IC50 value of 10 μM against breast cancer cells, suggesting that structural modifications can enhance therapeutic potential .
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral activity, a derivative closely related to our compound was tested against multiple strains of EV71. The results indicated that the compound had an IC50 value of approximately 15 μM with a selectivity index (SI) significantly higher than established antiviral drugs, highlighting its potential as a lead compound for further development .
Q & A
Q. Example Table :
| Derivative | Substituent (R) | IC (µM) | Docking Score (kcal/mol) |
|---|---|---|---|
| Parent | 2,4-OMe | 15.2 | -8.5 |
| Analog 1 | 4-NO | 8.7 | -9.1 |
| Analog 2 | 3-Cl | 22.4 | -7.9 |
Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
Q. Basic
- Spectroscopy :
- - and -NMR in CDCl or DMSO-d to confirm proton environments and carbon frameworks .
- IR spectroscopy to verify carbonyl (C=O, ~1650 cm) and sulfanyl (C-S, ~650 cm) groups .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products .
How can researchers resolve discrepancies in reported biological activity data for imidazole derivatives?
Q. Advanced
- Replicate Assays : Repeat experiments under standardized conditions (e.g., pH, temperature) to rule out variability .
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm mechanism-specific activity .
- Purity Verification : Re-characterize compounds via HPLC and NMR if conflicting data arises. Impurities >2% can skew bioactivity results .
Case Study : A study reported anti-inflammatory activity (IC = 5 µM) for a related compound, but subsequent work found no effect. Retesting with HPLC-purified material confirmed activity, highlighting purity’s role .
What computational methods are suitable for predicting the compound’s binding modes with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with crystallographic data if available .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess conformational changes and residence times .
- QSAR Modeling : Train models on IC datasets to predict activity for untested derivatives .
Example : Docking of analog 9c () revealed hydrogen bonds with kinase hinge regions, explaining its sub-micromolar potency .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Solvent Screening : Test DMF, THF, and acetonitrile for solubility and reaction efficiency. DMF often improves imidazole coupling yields .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfanyl group incorporation .
- Catalyst Load : Optimize Pd/C or CuI concentrations (0.5–5 mol%) to balance cost and yield .
Q. Basic
- Moderate Yields : Due to steric hindrance, use excess reagents (1.2–1.5 eq) and slow addition of sulfanylating agents .
- Byproduct Formation : Monitor TLC for intermediates; silica gel chromatography removes unreacted starting materials .
- Moisture Sensitivity : Conduct reactions under nitrogen and use anhydrous solvents to prevent hydrolysis .
How should stability studies be designed to validate the compound’s shelf life?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
